2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
This compound is a structurally complex heterocyclic molecule featuring:
- Carbonitrile group at position 3: Enhances polarity and hydrogen-bonding capacity, critical for target binding .
- Piperazine ring substituted at position 4: Introduces conformational flexibility and basicity, improving solubility and pharmacokinetics .
- 2-Methyl-6-(1H-pyrazol-1-yl)pyrimidine moiety: A nitrogen-rich heterocycle that may act as a kinase-binding motif, leveraging pyrimidine’s role in ATP-competitive inhibition .
This architecture suggests applications in kinase inhibition (e.g., anticancer agents) or CNS-targeted therapies, given piperazine’s prevalence in neuropharmacology .
Properties
IUPAC Name |
2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-15-24-19(12-20(25-15)29-5-2-4-23-29)27-6-8-28(9-7-27)21-16(13-22)11-17-14-30-10-3-18(17)26-21/h2,4-5,11-12H,3,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDPFNOXWCTCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
The pyrimidine-pyrazole-piperazine triad mimics ATP-binding motifs in kinases, akin to pyrimidine-5-carbonitrile derivatives (e.g., compound 3) targeting EGFR .
Synthetic Complexity: The target compound requires multi-step heterocyclic coupling (e.g., piperazine-pyrimidine linkage), contrasting with simpler one-pot syntheses for pyrano[2,3-c]pyrazoles .
Pharmacological Potential: Carbonitrile groups (present in all compared compounds) enhance binding via hydrogen bonding, as seen in pyrimidine-5-carbonitrile kinase inhibitors . Piperazine in the target compound may improve blood-brain barrier penetration compared to non-piperazine analogs (e.g., 4a) .
Physicochemical Properties: The target compound’s logP is estimated to be lower than pyrano[2,3-c]pyrazoles (e.g., 4a) due to the polar piperazine group, favoring solubility . Melting points for pyrano-pyridine derivatives (e.g., target compound) are typically >200°C, similar to pyrano[2,3-c]pyrazoles (4a: 219–220°C) .
Table 2: Pharmacokinetic and Physicochemical Data
Research Implications
- Kinase Inhibition: The target compound’s pyrimidine-pyrazole moiety aligns with known kinase inhibitors (e.g., imatinib analogs), warranting enzymatic assays .
- CNS Applications: Piperazine’s basicity may enhance CNS penetration compared to non-piperazine analogs like 4a .
- Synthetic Optimization : Modular synthesis (e.g., piperazine-pyrimidine coupling) could streamline production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
